2-(2-ethoxyethoxy)ethyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxyethoxy)ethyl ethyl carbonate is an organic compound with the molecular formula C9H18O5. It is a colorless liquid that is used in various industrial and scientific applications. This compound is known for its unique chemical properties and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethoxy)ethyl ethyl carbonate typically involves the reaction of ethylene carbonate with 2-(2-ethoxyethoxy)ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and efficient production of large quantities of the compound. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyethoxy)ethyl ethyl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce ethylene glycol and ethyl carbonate.
Transesterification: It can react with alcohols to form different carbonate esters.
Oxidation: Under specific conditions, it can be oxidized to form carbon dioxide and other by-products.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.
Oxidation: Often involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Ethylene glycol and ethyl carbonate.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Carbon dioxide and other oxidation by-products.
Scientific Research Applications
2-(2-ethoxyethoxy)ethyl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyethoxy)ethyl ethyl carbonate involves its interaction with various molecular targets. In biochemical applications, it can act as a solvent or reactant, facilitating the dissolution or modification of other compounds. Its ability to undergo hydrolysis and transesterification reactions makes it a valuable intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ethoxyethoxy)ethyl acetate
- Diethylene glycol monoethyl ether acetate
- Ethyl carbitol acetate
Comparison
2-(2-ethoxyethoxy)ethyl ethyl carbonate is unique due to its carbonate ester functional group, which imparts different chemical reactivity compared to similar compounds like 2-(2-ethoxyethoxy)ethyl acetate. The presence of the carbonate group allows for specific reactions such as hydrolysis and transesterification, which are not as prominent in its acetate counterparts. This makes it particularly useful in applications requiring these specific reactions.
Properties
CAS No. |
1450983-37-5 |
---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)ethyl ethyl carbonate |
InChI |
InChI=1S/C9H18O5/c1-3-11-5-6-12-7-8-14-9(10)13-4-2/h3-8H2,1-2H3 |
InChI Key |
DIKVTMVGJKLRNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(=O)OCC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.